molecular formula C21H15ClN2O2S B4795860 methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate

methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate

Cat. No. B4795860
M. Wt: 394.9 g/mol
InChI Key: LCQGGUTWNRRKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MCTA and belongs to the family of thioacetate compounds. MCTA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry.

Mechanism of Action

The mechanism of action of MCTA is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins. MCTA has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. MCTA has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and repair.
Biochemical and Physiological Effects:
MCTA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. MCTA has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. MCTA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

MCTA has several advantages for lab experiments. It is easy to synthesize, and the yield is typically high. MCTA is also relatively stable and can be stored for extended periods. However, MCTA has some limitations for lab experiments. It is highly toxic and can pose significant health risks if not handled properly. MCTA is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of MCTA. One potential direction is the development of new anticancer agents based on the structure of MCTA. The mechanism of action of MCTA could also be further elucidated to identify new targets for drug discovery. Another potential direction is the development of new antibiotics and antifungal agents based on the structure of MCTA. The toxicity of MCTA could also be further studied to identify potential health risks and develop appropriate safety protocols.
Conclusion:
Methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate is a chemical compound that has gained significant attention in scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemistry. MCTA has been shown to exhibit significant anticancer activity, inhibit the growth of bacteria and fungi, and act as a potent inhibitor of protein kinase CK2. The mechanism of action of MCTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins. MCTA has several advantages for lab experiments, but it is also highly toxic and relatively expensive. There are several future directions for the study of MCTA, including the development of new anticancer agents, antibiotics, and antifungal agents.

Scientific Research Applications

MCTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MCTA works by inducing apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential for cancer metastasis.
MCTA has also been studied for its potential applications in drug discovery. It has been shown to act as a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections. MCTA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-20(25)13-27-21-18(12-23)17(14-7-9-16(22)10-8-14)11-19(24-21)15-5-3-2-4-6-15/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQGGUTWNRRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Reactant of Route 2
Reactant of Route 2
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Reactant of Route 3
Reactant of Route 3
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Reactant of Route 4
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Reactant of Route 5
Reactant of Route 5
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate
Reactant of Route 6
Reactant of Route 6
methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.